2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C30H28N4OS This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system
Preparation Methods
The synthesis of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:
- 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
These similar compounds may exhibit different chemical and biological properties due to variations in their substituents, highlighting the importance of structural diversity in drug design and material science .
Properties
Molecular Formula |
C30H28N4OS |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C30H28N4OS/c1-20-12-10-11-17-26(20)32-27(35)19-36-30-25(18-23-13-6-4-7-14-23)21(2)31-29-28(22(3)33-34(29)30)24-15-8-5-9-16-24/h4-17H,18-19H2,1-3H3,(H,32,35) |
InChI Key |
VXPPJFLMYXOIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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